

A Comparative Analysis of the Melting Point of Tricyclohexylmethanol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Tricyclohexylmethanol*

Cat. No.: B107322

[Get Quote](#)

This guide provides a comparative analysis of the melting point of purified **Tricyclohexylmethanol** against its structural analogs, Dicyclohexylmethanol and Cyclohexylmethanol. The objective is to illustrate the impact of molecular structure on the melting point, a critical physical property for material characterization and purity assessment in research and drug development.

Data Summary

The melting points of **Tricyclohexylmethanol** and its related compounds are summarized in the table below. The data highlights a clear trend: the melting point increases with the addition of cyclohexyl groups, which can be attributed to increased molecular weight and van der Waals forces, leading to a more stable crystal lattice that requires more energy to overcome.

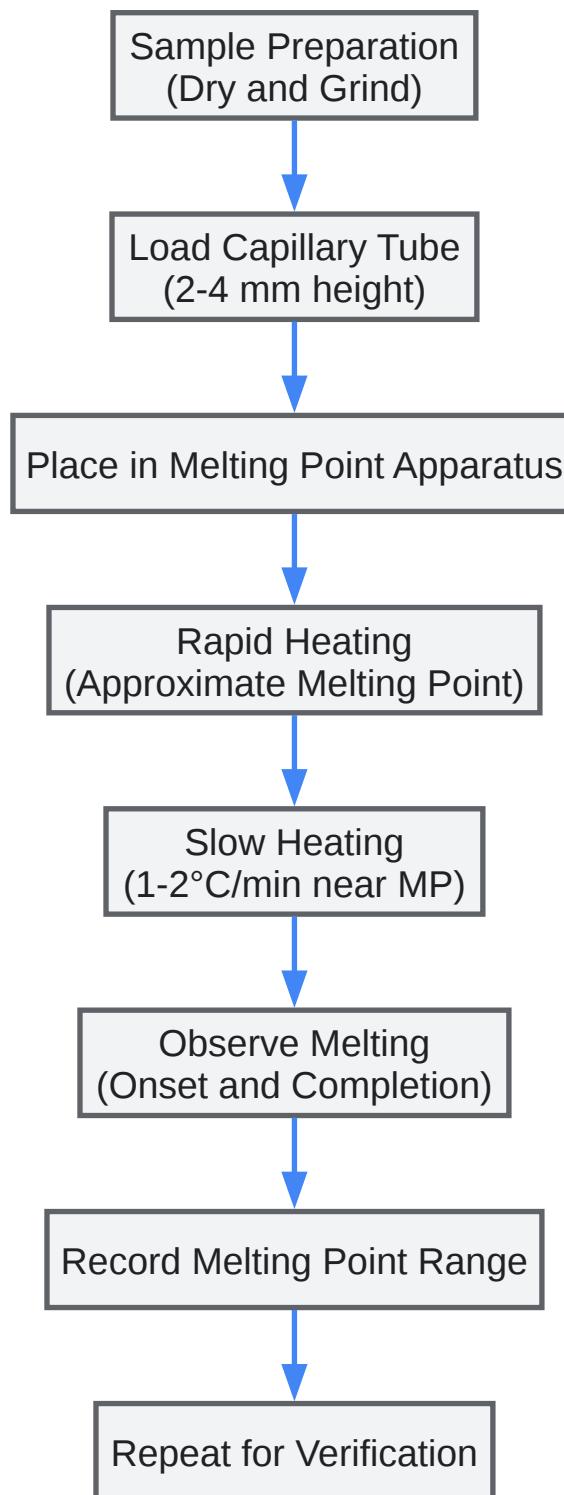
Compound Name	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)
Cyclohexylmethanol	C ₇ H ₁₄ O	114.19	-43[1][2]
Dicyclohexylmethanol	C ₁₃ H ₂₄ O	196.33	58 - 64[3][4][5]
Tricyclohexylmethanol	C ₁₉ H ₃₄ O	278.47	94 - 96

Experimental Protocol: Capillary Melting Point Determination

The following is a detailed methodology for determining the melting point of a solid organic compound such as **Tricyclohexylmethanol** using the capillary method.

Apparatus:

- Melting point apparatus
- Capillary tubes (sealed at one end)
- Mortar and pestle
- Spatula
- Thermometer


Procedure:

- Sample Preparation:
 - Ensure the purified **Tricyclohexylmethanol** sample is completely dry to avoid melting point depression caused by residual solvent.
 - Grind the crystalline sample into a fine powder using a mortar and pestle.
- Loading the Capillary Tube:
 - Press the open end of a capillary tube into the powdered sample.
 - Tap the sealed end of the tube on a hard surface to pack the sample into the bottom.
 - The packed sample height should be approximately 2-4 mm.
- Melting Point Measurement:
 - Place the loaded capillary tube into the heating block of the melting point apparatus.
 - Set the apparatus to heat at a rapid rate initially to determine an approximate melting range.

- Allow the apparatus to cool to at least 20°C below the approximate melting point.
- Prepare a new sample and place it in the apparatus.
- Set the heating rate to 1-2°C per minute when the temperature is about 15°C below the expected melting point.[\[6\]](#)
- Observation and Recording:
 - Observe the sample through the magnifying lens.
 - Record the temperature at which the first drop of liquid appears (the onset of melting).
 - Record the temperature at which the entire sample has turned into a clear liquid (the completion of melting).
 - The melting point is reported as a range from the onset to the completion of melting.
- Verification:
 - Repeat the measurement with a fresh sample to ensure the results are reproducible. The results should agree within 0.5°C.[\[7\]](#)

Workflow Visualization

The following diagram illustrates the key steps in the experimental workflow for determining the melting point of a purified solid sample.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chembk.com [chembk.com]
- 2. cyclohexyl methanol [stenutz.eu]
- 3. 4453-82-1 CAS MSDS (DICYCLOHEXYLMETHANOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. DICYCLOHEXYLMETHANOL | 4453-82-1 [chemicalbook.com]
- 5. CAS NO. 4453-82-1 | DICYCLOHEXYLMETHANOL | C13H24O [localpharmacguide.com]
- 6. jk-sci.com [jk-sci.com]
- 7. library.aocs.org [library.aocs.org]
- To cite this document: BenchChem. [A Comparative Analysis of the Melting Point of Tricyclohexylmethanol]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b107322#melting-point-determination-of-purified-tricyclohexylmethanol>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com